molecular formula C17H26BNO3 B1306219 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine CAS No. 364794-79-6

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Cat. No. B1306219
M. Wt: 303.2 g/mol
InChI Key: JOIXYIWXEYXHHG-UHFFFAOYSA-N
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Description

The compound "4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine" is a molecule that appears to be related to a class of compounds that include a morpholine ring and a tetramethyl dioxaborolane moiety. These types of compounds have been studied for various applications, including their use as intermediates in organic synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of related tetramethyl dioxaborolane compounds has been explored through palladium-catalyzed borylation reactions. Specifically, aryl bromides have been borylated using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as EtOH or DMSO. This method has shown to be particularly effective for aryl bromides with sulfonyl groups .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine ring and a benzoxaborole fragment has been characterized in the solid state, revealing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This suggests that similar structural motifs could be present in the compound of interest.

Chemical Reactions Analysis

Compounds with morpholine and benzimidazole structures have been synthesized and shown to possess antioxidant activities and glucosidase inhibitory potential . Additionally, benzohydrazides with a morpholine moiety have been synthesized and evaluated for antimycobacterial activity, indicating the importance of the morpholine ring for antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various spectroscopic methods. For instance, a compound with a morpholine ring and a triazolone moiety was characterized by IR, 1H-NMR, and 13C-NMR spectral data, and its structure was optimized using computational methods to calculate properties such as HOMO-LUMO energy, electronegativity, and mulliken charges . Antioxidant activities of similar compounds have been assessed using in vitro assays, demonstrating significant metal chelating effects .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Application : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Application : This compound is used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • Coupling with Aryl Iodides

    • Application : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Application : This compound can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
  • Preparation of Tazemetostat (EPZ-6438)

    • Application : This compound can be used in the synthesis of Tazemetostat (EPZ-6438), a potent and selective EZH2 inhibitor .
    • Results : The result is the formation of Tazemetostat, a compound used in cancer therapy .
  • Synthesis of Various Boronate Compounds

    • Application : This compound can be used in the synthesis of various boronate compounds, which are useful intermediates in organic synthesis .
    • Results : The result is the formation of various boronate compounds, which can be used in further reactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIXYIWXEYXHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383722
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

CAS RN

364794-79-6
Record name 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((morpholino)methyl)phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (200 mg, 0.673 mmol) was dissolved in THF (5 mL) and morpholine (0.088 mL, 1.01 mmol) was added. The mixture stirred overnight at room temperature and was then filtered and concentrated to afford the title compound (223 mg, 100%). 1H NMR (300 MHz, CDCl3): δ 7.79 (d, 2H), 7.36 (d, 2H), 3.73 (t, 4H), 3.55 (s, 2H), 2.47 (t, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.088 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
Reactant of Route 6
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4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Citations

For This Compound
10
Citations
A Liu, J Han, A Nakano, H Konno, H Moriwaki, H Abe… - Chirality, 2022 - Wiley Online Library
Amino acids (AAs) play an important role in the modern health industry as key synthetic precursors for pharmaceuticals, biomaterials, biosensors, and drug delivery systems. Currently, …
Number of citations: 19 onlinelibrary.wiley.com
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
Due to increased reliance on glycolysis, which produces lactate, monocarboxylate transporters (MCTs) are often upregulated in cancer. MCT4 is associated with the export of lactic acid …
Number of citations: 6 pubs.acs.org
KW Kuntz, JE Campbell, H Keilhack… - Journal of medicinal …, 2016 - ACS Publications
Posttranslational methylation of histones plays a critical role in gene regulation. Misregulation of histone methylation can lead to oncogenic transformation. Enhancer of Zeste …
Number of citations: 132 pubs.acs.org
Y Zhang, J Shen, JW Li, Z Wang, Y Wang… - New Journal of …, 2023 - pubs.rsc.org
Two series of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat. The antiproliferative activity of compounds …
Number of citations: 0 pubs.rsc.org
Y Chai, C Li, L Meng, X Zhou, Z Xia, W Li… - Journal of Molecular …, 2019 - Elsevier
2,4-Triazolo[1,5-a]pyridines emerge as promising pharmacophores whose properties depend critically on 2- and 5-positioned substituents. We synthesized three new 1,2,4-triazolo[1,5-a…
Number of citations: 4 www.sciencedirect.com
PA Brough, W Aherne, X Barril… - Journal of medicinal …, 2008 - ACS Publications
Inhibitors of the Hsp90 molecular chaperone are showing considerable promise as potential chemotherapeutic agents for cancer. Here, we describe the structure-based design, …
Number of citations: 490 pubs.acs.org
B Barlaam, C De Savi, A Dishington… - Journal of Medicinal …, 2021 - ACS Publications
Optimization of a series of azabenzimidazoles identified from screening hit 2 and the information gained from a co-crystal structure of the azabenzimidazole-based lead 6 bound to …
Number of citations: 13 pubs.acs.org
K Kawai, Y Endo, T Asano, S Amano… - Journal of Medicinal …, 2014 - ACS Publications
The discovery of a new series of potent phosphodiesterase 7 (PDE7) inhibitors is described. Novel thieno[3,2-d]pyrimidin-4(3H)-one hit compounds were identified from our chemical …
Number of citations: 23 pubs.acs.org
CB Baltus - 2011 - gala.gre.ac.uk
The biaryl motif is found in many natural and synthetic products that display a wide range of biological activities. This explains why biphenyls are widely encountered in medicinal …
Number of citations: 1 gala.gre.ac.uk
B Zhou, X Liang, H Mei, S Qi, Z Jiang… - Journal of Medicinal …, 2021 - ACS Publications
The enhancer of zeste homologue 2 (EZH2) is the catalytic subunit of polycomb repressive complex 2 that catalyzes methylation of histone H3 lysine 27 (H3K27). Overexpression or …
Number of citations: 10 pubs.acs.org

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